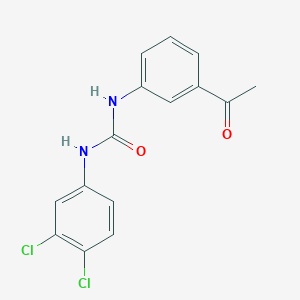

N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, also known as DCPAU, is a chemical compound that has been synthesized for various scientific research applications. This compound is classified as a urea derivative and has been studied for its potential use in treating cancer, diabetes, and other diseases. In

Aplicaciones Científicas De Investigación

Environmental Detection and Degradation

Detection in Aquatic Environments : Triclocarban, closely related to N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, is used as an antibacterial additive in personal care products. A study introduced a liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) method for determining triclocarban concentrations in aquatic environments. This method allows for the sensitive detection of triclocarban in river water and wastewater, highlighting the compound's environmental prevalence and the necessity for monitoring its levels due to potential ecological impacts (Halden & Paull, 2004).

Electro-Fenton Degradation : Research on the antimicrobials triclosan and triclocarban, compounds with structural similarities to N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, has explored their degradation by electro-Fenton systems. These systems utilize hydroxyl radicals produced on the anode surface and in the medium by Fenton's reaction for the degradation of triclosan and triclocarban in aqueous solutions. This study demonstrates the potential for electro-Fenton systems in the removal of environmentally persistent antimicrobials (Sirés et al., 2007).

Pesticide Biochemistry

Inhibition of Chitin Synthesis : Several studies have focused on compounds structurally related to N-(3-acetylphenyl)-N'-(3,4-dichlorophenyl)urea, such as diflubenzuron and other 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, for their ability to inhibit chitin synthesis in insect larvae. These compounds act by disrupting the formation of chitin in the cuticle, affecting the insect's ability to molt and leading to its death. This mechanism of action provides a basis for the use of these compounds as insecticides, targeting the agricultural and public health sectors to control pest populations (Deul, Jong, & Kortenbach, 1978).

Propiedades

IUPAC Name |

1-(3-acetylphenyl)-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLNAPZJIXFDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)